4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound with a complex molecular structure. It is characterized by the presence of a triazole ring, a dichlorophenyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby affecting cellular pathways. For instance, it may inhibit tubulin polymerization, leading to disruption of cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C18H16Cl2N4O3S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16Cl2N4O3S/c1-25-14-7-11(8-15(26-2)16(14)27-3)17-22-23-18(28)24(17)21-9-10-4-5-12(19)13(20)6-10/h4-9H,1-3H3,(H,23,28)/b21-9+ |
InChI Key |
LWAJYYBAIXLDSV-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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